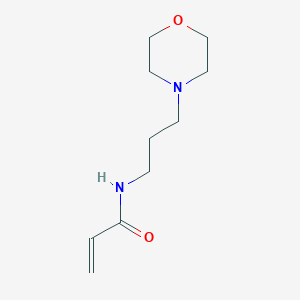

(3-morpholinopropyl)acrylamide

Description

(3-Morpholinopropyl)acrylamide is a synthetic acrylamide derivative featuring a morpholine ring connected via a three-carbon propyl chain to the acrylamide backbone. Its molecular formula is C₁₀H₁₉N₂O₂, with a molecular weight of 199.27 g/mol. This compound is primarily recognized for its role as a basic acrylamido buffer in isoelectric focusing (IEF) for generating immobilized pH gradients (IPGs). It exhibits a pK of 7.0, making it suitable for near-neutral pH applications in biochemical separations . The morpholinopropyl group enhances water solubility and stabilizes the compound’s charge properties, critical for precise pH gradient formation.

Properties

IUPAC Name |

N-(3-morpholin-4-ylpropyl)prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O2/c1-2-10(13)11-4-3-5-12-6-8-14-9-7-12/h2H,1,3-9H2,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSVIOFVAMHTXBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)NCCCN1CCOCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60471318 | |

| Record name | N-(3-Morpholinopropyl)acrylamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60471318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

46348-76-9 | |

| Record name | N-(3-Morpholinopropyl)acrylamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60471318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis of N-Aminopropyl Morpholine via Hydrogenation of Morpholinyl Propionitrile

A patented method (CN1286825C) describes a multi-step process to prepare N-aminopropyl morpholine, which can be adapted for preparing the morpholinopropyl amine intermediate:

| Step | Description | Conditions | Notes |

|---|---|---|---|

| 1. Synthesis of Morpholinyl Propionitrile | Slow addition of vinyl cyanide to morpholine under stirring | Molar ratio morpholine:vinyl cyanide = 1.0–1.3:1; 30–60 °C; 1.5–5 h addition + 0.5–2 h reaction | Reaction temperature optimized at 45 °C, 5 h total reaction time |

| 2. Refining Morpholinyl Propionitrile | Vacuum rectification to remove volatiles | Vacuum distillation | Obtains purified intermediate |

| 3. Hydrogenation to N-Aminopropyl Morpholine | Catalytic hydrogenation of morpholinyl propionitrile in solvent with promoter | Catalyst: cobalt metal (or Raney Ni, Pt/C, Pd/C); Solvent: methanol, ethanol, water, ammoniacal liquor; Temp: 80–200 °C; Pressure: 1.0–6.0 MPa; Time: 2–6 h | Catalyst loading 1–1.5%; Promoter 10–20% of catalyst weight; Typical conditions: 130–150 °C, 3–4 MPa, 3–5 h |

| 4. Refining N-Aminopropyl Morpholine | Normal pressure dehydration followed by vacuum rectification | Distillation | Yields purified amine product |

This method is industrially viable, providing a high-purity amine intermediate essential for subsequent acrylamide synthesis.

Introduction of the Acrylamide Group

The next step involves coupling the morpholinopropyl amine with an acrylamide source to form this compound.

Direct Acrylation Using Acryloyl Chloride or Activated Acrylates

A common method in acrylamide synthesis involves reacting the amine with acryloyl chloride or methyl acrylate under controlled conditions:

- The amine (e.g., N-(3-aminopropyl)morpholine) is dissolved in an aprotic solvent such as dimethylformamide (DMF) or acetonitrile.

- The acryloyl chloride is added dropwise at low temperature (0–5 °C) to minimize polymerization.

- The reaction mixture is stirred at room temperature for several hours (typically 12 h).

- The product is isolated by aqueous workup, extraction with ethyl acetate, washing with brine, drying, and purification by column chromatography.

This procedure is supported by analogous syntheses of morpholine-containing acrylamide derivatives reported in the literature, where careful temperature control and purification yield the target acrylamide in moderate to good yields (50–80%).

Modular Palladium-Catalyzed Hydroaminocarbonylation

A recent advanced method for acrylamide synthesis involves palladium-catalyzed hydroaminocarbonylation of acetylene with amines:

- Catalyst: Pd(acac)2 with ferrocenylphosphine ligand.

- Reactants: Acetylene (1 bar), carbon monoxide (1 bar), and the amine substrate.

- Solvent: Acetonitrile.

- Temperature: 80 °C.

- Result: Formation of acrylamides in moderate to excellent yields with broad functional group tolerance and high atom efficiency.

This modular approach allows direct synthesis of acrylamides from simple amines, potentially including N-(3-aminopropyl)morpholine, under mild conditions with good chemoselectivity.

Summary of Key Preparation Methods

Research Findings and Analytical Data

- The hydrogenation process for N-aminopropyl morpholine synthesis is sensitive to catalyst type, promoter, solvent, temperature, and pressure. Cobalt metal catalysts with ammoniacal liquor as solvent and promoter at 130–150 °C and 3–4 MPa hydrogen pressure give optimal conversion and selectivity.

- Acrylation reactions require low-temperature addition of acryloyl chloride to prevent polymerization of acrylamide and side reactions. Purification via column chromatography yields the target compound with high purity.

- The palladium-catalyzed method offers a modular and versatile route, enabling synthesis of diverse acrylamides, including those with complex amines like morpholinopropyl derivatives, with good yields and functional group tolerance.

Chemical Reactions Analysis

Types of Reactions

(3-Morpholinopropyl)acrylamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The acrylamide group can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide in an aqueous medium.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids.

Reduction: Formation of amines.

Substitution: Formation of substituted acrylamides.

Scientific Research Applications

Polymer Synthesis

1.1. Copolymerization Studies

(3-Morpholinopropyl)acrylamide is often utilized as a monomer in the synthesis of copolymers. Its unique structure allows it to impart specific properties to the resulting polymer, such as enhanced solubility and improved mechanical strength. Research has demonstrated that copolymers containing this compound exhibit favorable characteristics for applications in coatings and adhesives due to their flexibility and adhesion properties .

1.2. Hydrogels Formation

Hydrogels synthesized from this compound have shown promise in biomedical applications, particularly in drug delivery systems. The hydrophilic nature of the morpholine group allows for increased water absorption and biocompatibility, making these hydrogels suitable for controlled release of therapeutic agents .

Drug Delivery Systems

2.1. Controlled Release Mechanisms

The incorporation of this compound into polymeric matrices has been studied for its potential in controlled drug release applications. The morpholine moiety can enhance the interaction between the drug and the polymer matrix, facilitating a more sustained release profile. Studies have indicated that formulations containing this compound can achieve prolonged therapeutic effects while minimizing side effects .

2.2. Biocompatibility and Safety

Research into the biocompatibility of this compound-based materials has shown that they exhibit low toxicity levels in biological systems. This characteristic is critical for their application in medical devices and drug delivery systems, where patient safety is paramount .

Environmental Remediation

3.1. Water Treatment Applications

This compound has been investigated for its effectiveness in water treatment processes, particularly in removing contaminants from wastewater. Its ability to form stable complexes with heavy metals makes it a valuable agent for environmental cleanup efforts .

3.2. Adsorption Studies

Recent studies have highlighted the potential of this compound-based adsorbents in capturing pollutants from aqueous solutions. These materials demonstrate high adsorption capacities for various contaminants, including dyes and heavy metals, thus contributing to more effective water purification methods .

Case Studies

Mechanism of Action

The mechanism of action of (3-morpholinopropyl)acrylamide involves its interaction with specific molecular targets, such as proteins and nucleic acids. The compound can form covalent bonds with these targets, leading to changes in their structure and function. This interaction is facilitated by the presence of the acrylamide group, which is highly reactive towards nucleophiles .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Acrylamido Buffers with Varied Substituents

(3-Morpholinopropyl)acrylamide belongs to a class of acrylamido buffers designed for IPGs. Key analogs and their properties are compared below:

Key Findings :

- The alkyl chain length (ethyl vs. propyl) and amine substituents (morpholine vs. dimethylamine) significantly modulate pK values.

- This compound’s intermediate pK (7.0) bridges acidic and basic pH ranges, offering versatility in IEF workflows .

Bioactive Compounds Containing the 3-Morpholinopropyl Group

Anticonvulsant and Analgesic Agents

- Compound 53b (Góra et al., 2020): A pyrrolidine-2,5-dione hybrid with a 3-morpholinopropyl group demonstrated ED₅₀ = 62.14 mg/kg (MES test) and 75.59 mg/kg (6 Hz test), outperforming reference drugs valproic acid and ethosuximide .

- Compound 4 (): A 3-(3-methylthiophen-2-yl)-1-(3-morpholinopropyl)pyrrolidine-2,5-dione derivative showed balanced inhibition of voltage-sensitive sodium (IC₅₀ = 89 µM) and L-type calcium channels (IC₅₀ = 112 µM), indicating dual mechanisms in seizure control .

Antichagasic Agents

- Pyrimido[5,4-b]indol-4-amine analogs: Derivatives with 3-morpholinopropyl groups exhibited antichagasic activity against Trypanosoma cruzi (Tulahuen strain), though selectivity varied. For example, compound 10e showed high activity but lacked anticruzain effects, suggesting divergent mechanisms .

Structural Insights :

- The 3-morpholinopropyl group enhances lipophilicity and target engagement in CNS-active compounds, likely due to improved blood-brain barrier penetration .

Comparative Analysis of Physicochemical Properties

| Property | This compound | 2-Morpholinoethyl Acrylamide | N,N-Dimethyl Aminopropyl Acrylamide |

|---|---|---|---|

| Molecular Weight (g/mol) | 199.27 | 185.23 | 171.24 |

| pK | 7.0 | 6.2 | 9.3 |

| Solubility | High (polar solvents) | Moderate | Moderate |

| Applications | IPG buffers | IPG buffers | IPG buffers |

Trends :

- Longer alkyl chains (e.g., propyl vs.

- Dimethylamine substituents raise pK significantly compared to morpholine, reflecting stronger basicity .

Biological Activity

(3-Morpholinopropyl)acrylamide, a derivative of acrylamide, has gained attention due to its potential biological activities and applications in various fields, including biomedicine and materials science. This article explores the biological activity of this compound, focusing on its mechanisms of action, toxicity profiles, and potential therapeutic uses.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

- Chemical Formula : C₈H₁₅N₃O

- Molecular Weight : 171.22 g/mol

The compound consists of an acrylamide moiety linked to a morpholine group, which enhances its solubility and reactivity.

Research indicates that this compound exhibits several biological activities through various mechanisms:

- Cytotoxicity : Studies have shown that this compound can induce cytotoxic effects in different cell lines. The cytotoxicity is often mediated by the generation of reactive oxygen species (ROS), leading to oxidative stress and apoptosis in cells .

- Cell Cycle Regulation : Similar to other acrylamide derivatives, this compound affects cell cycle progression. It has been reported to induce G1/S phase arrest in certain cell types, which may be linked to its interaction with cell cycle regulators such as cyclins and cyclin-dependent kinases .

- Neurotoxicity : Acrylamide compounds are known for their neurotoxic effects. Research suggests that this compound may also exhibit neurotoxic properties, impacting neuronal health and function .

Toxicological Profile

The toxicological effects of this compound have been studied in various animal models. Key findings include:

- Reproductive Toxicity : Acrylamide compounds have been associated with reproductive toxicity. In animal studies, exposure to acrylamide has led to adverse reproductive outcomes, including decreased fertility and developmental abnormalities .

- Carcinogenic Potential : There is evidence suggesting that acrylamide derivatives, including this compound, may possess carcinogenic properties. Long-term exposure has been linked to increased cancer risk in laboratory animals .

Case Studies

Several studies have investigated the biological activity of this compound:

- Cell Line Studies : In vitro studies using BRL-3A cells demonstrated that treatment with this compound resulted in altered expression of microRNAs involved in cell proliferation and apoptosis .

- Animal Models : Research involving rat models showed significant accumulation of this compound in blood and organs following exposure, indicating potential systemic toxicity .

Comparative Analysis of Biological Activity

The following table summarizes the biological activities of this compound compared to other acrylamide derivatives:

| Compound | Cytotoxicity | Neurotoxicity | Reproductive Toxicity | Carcinogenic Potential |

|---|---|---|---|---|

| This compound | High | Moderate | Yes | Yes |

| Acrylamide | High | High | Yes | Yes |

| N,N'-Methylenebisacrylamide | Moderate | Low | No | Moderate |

Q & A

Basic Research Question

- Nuclear Magnetic Resonance (NMR) : Confirms structural integrity via proton and carbon shifts (e.g., morpholine ring protons at δ 2.4–3.5 ppm) .

- Mass Spectrometry (MS) : Validates molecular weight (e.g., [M+H]+ peak at m/z corresponding to C₉H₁₆N₂O₂) .

- Transmission Electron Microscopy (TEM) : Used indirectly to assess compound stability in colloidal systems (e.g., uniform dispersion in PBS) .

Advanced Consideration : High-resolution MS (HRMS) and 2D NMR (e.g., HSQC) resolve ambiguities in complex mixtures.

How does the morpholinopropyl moiety influence the compound’s reactivity in polymerization or bioconjugation?

Advanced Research Question

The morpholinopropyl group:

- Enhances water solubility due to the polar morpholine ring, facilitating biological applications .

- Modulates electron density at the acrylamide double bond, altering polymerization kinetics compared to unsubstituted acrylamides .

- Enables pH-sensitive behavior : The tertiary amine in morpholine undergoes protonation in acidic environments, enabling targeted drug delivery systems .

Data Contradiction : While morpholine improves solubility, it may reduce thermal stability in polymer matrices compared to hydrophobic analogs .

What side reactions occur during synthesis, and how can they be mitigated?

Advanced Research Question

Common side reactions include:

- Over-alkylation : Multiple substitutions on the amine group.

- Mitigation : Use stoichiometric control and low temperatures .

- Hydrolysis of acrylamide : In aqueous conditions, leading to acrylic acid byproducts.

- Mitigation : Anhydrous solvents and molecular sieves .

Table 2 : Side Reactions and Solutions

| Side Reaction | Cause | Mitigation Strategy |

|---|---|---|

| Over-alkylation | Excess alkylating agent | Precise stoichiometry |

| Hydrolysis | Residual moisture | Molecular sieves, anhydrous DMSO |

How stable is this compound under varying pH and temperature conditions?

Basic Research Question

- pH Stability : Stable in neutral to mildly basic conditions (pH 7–9). Acidic conditions (pH < 4) protonate the morpholine nitrogen, increasing solubility but risking hydrolysis .

- Thermal Stability : Decomposes above 150°C; store at 2–8°C under inert atmosphere to prevent oxidation .

Advanced Insight : Accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) can predict shelf-life using HPLC monitoring .

What strategies are recommended for resolving contradictory data in biological activity studies?

Advanced Research Question

- Dose-Response Analysis : Ensure activity is concentration-dependent and not an artifact (e.g., cytotoxicity at high doses) .

- Control Experiments : Compare with morpholine-free acrylamide analogs to isolate the moiety’s contribution .

- Meta-Analysis : Cross-reference results with structurally similar compounds (e.g., piperidinopropylacrylamide) to identify trends .

How can researchers design experiments to study the compound’s interaction with biological targets?

Q. Methodological Answer

- Fluorescence Tagging : Conjugate with AIE (aggregation-induced emission) probes to track cellular uptake .

- Surface Plasmon Resonance (SPR) : Quantify binding kinetics with proteins (e.g., serum albumin) .

- Molecular Dynamics Simulations : Predict interactions with lipid bilayers or enzyme active sites .

What are the critical considerations for scaling up laboratory synthesis?

Advanced Research Question

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.